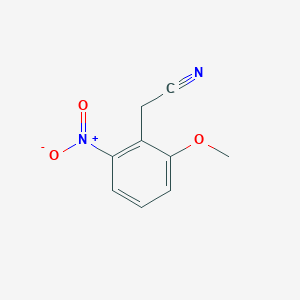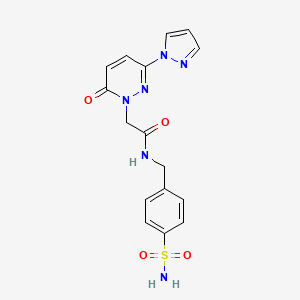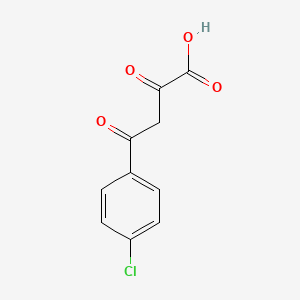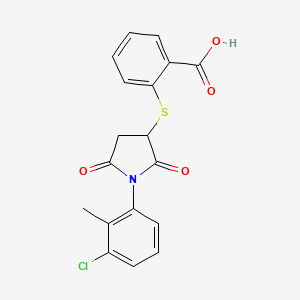
2-(2-Methoxy-6-nitrophenyl)acetonitrile
Vue d'ensemble
Description
“2-(2-Methoxy-6-nitrophenyl)acetonitrile” is a chemical compound with the molecular formula C9H8N2O3 . It is used in the synthesis of other complex compounds .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxy-6-nitrophenyl)acetonitrile” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Synthesis of Propanolamines
2-(2-Methoxy-6-nitrophenyl)acetonitrile: is used in the synthesis of propanolamines, which are compounds with significant adrenolytic activity . These compounds have been tested for their potential in treating cardiovascular diseases due to their antiarrhythmic , hypotensive , and spasmolytic activities. They also show affinity for α1-, α2-, and β1-adrenoceptors, making them valuable in the development of new cardiovascular medications .
Creation of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their wide range of biological activities, including antimalarial , antimicrobial , antitumor , and anticancer properties. The electron-rich aromatic framework of related compounds allows for the creation of diverse bioactive heterocyclic scaffolds .
Development of Adrenergic Drive Indices
In the search for new aminopropan-2-ol derivatives, 2-(2-Methoxy-6-nitrophenyl)acetonitrile derivatives have been identified as lead structures. These derivatives are important for understanding adrenergic drive indices, which are indicators of metabolic syndrome conditions such as obesity, hypertension, and insulin resistance .
Pharmacological Screening
Derivatives of 2-(2-Methoxy-6-nitrophenyl)acetonitrile are used in pharmacological screening to evaluate their binding affinity to various adrenoceptors. This is essential for determining the therapeutic potential of these compounds in treating diseases like hypertension, heart failure, and angina pectoris .
Material Science Applications
The compound’s derivatives are also explored in material science due to their unique properties. They can be used in the design and synthesis of materials with specific functionalities, contributing to advancements in this field .
Dyes and Pigment Science
Due to the compound’s structural framework, it can be utilized in the synthesis of dyes and pigments. The ability to create a variety of colors and shades makes it valuable for industrial applications in dye and pigment science .
Propriétés
IUPAC Name |
2-(2-methoxy-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNKRWNPIYQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-6-nitrophenyl)acetonitrile | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2856835.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)


![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![N-cyclopentyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856841.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2856846.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)
![Methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856850.png)
![2-[[(5-Methylpyridin-2-yl)amino]methyl]isoindole-1,3-dione](/img/structure/B2856851.png)


